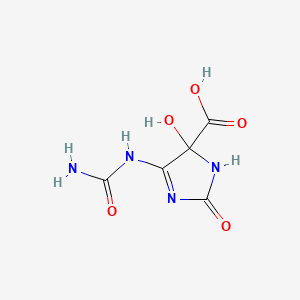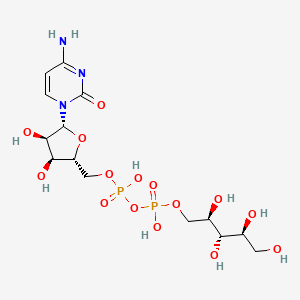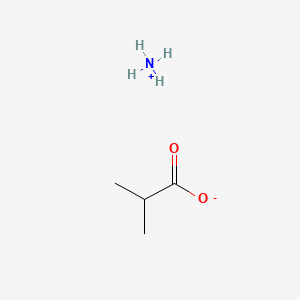
5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylic acid is a ureidocarboxylic acid. It has a role as a mouse metabolite. It is a conjugate acid of a 5-hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate.
2-oxo-4-Hydroxy-4-carboxy-5-ureidoimidazole belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. 2-oxo-4-Hydroxy-4-carboxy-5-ureidoimidazole is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Outside of the human body, 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazole can be found in soy bean. This makes 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazole a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Angiotensin II Receptor Antagonism
Imidazole-5-carboxylic acids, closely related to 5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate, have been studied for their antagonistic activities against the angiotensin II receptor. Such compounds show promise in inhibiting angiotensin II-induced pressor responses, which are key in regulating blood pressure (Yanagisawa et al., 1996).
Chemical Conversion Studies
Studies involving chemical conversion processes have used compounds like 5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate. For example, treatment of related compounds has led to the creation of 3-deazaguanosine, showing the versatility of these compounds in chemical synthesis (Tanaka & Ueda, 1979).
Synthesis and Transformation Studies
There is research on synthesizing new optically active 1H-imidazole derivatives and exploring their potential transformations. Such studies shed light on the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Jasiński et al., 2008).
Antimicrobial Activities
Certain derivatives of imidazole carboxylates have been studied for their antimicrobial activities. This indicates the potential of these compounds in developing new antibacterial and antifungal agents (Sharma et al., 2004).
Novel Enzyme Identification
The identification of novel enzymes, such as 5-hydroxyisourate hydrolase, which acts on related compounds, highlights the biological importance and potential medical applications of these molecules (Sarma et al., 1999).
Structural and Functional Characterization of Enzymes
Research on enzymes like Klebsiella pneumoniae allantoin racemase, which interacts with similar compounds, underscores the significance of these molecules in understanding enzymatic pathways and their roles in biological systems (French et al., 2011).
Eigenschaften
Molekularformel |
C5H6N4O5 |
|---|---|
Molekulargewicht |
202.13 g/mol |
IUPAC-Name |
4-(carbamoylamino)-5-hydroxy-2-oxo-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N4O5/c6-3(12)7-1-5(14,2(10)11)9-4(13)8-1/h14H,(H,10,11)(H4,6,7,8,9,12,13) |
InChI-Schlüssel |
WHKYNCPIXMNTRQ-UHFFFAOYSA-N |
SMILES |
C1(=NC(=O)NC1(C(=O)O)O)NC(=O)N |
Kanonische SMILES |
C1(=NC(=O)NC1(C(=O)O)O)NC(=O)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















